molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No. B105249
Key on ui cas rn: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Add benzaldehyde (14.5 mL, 143 mmol) to a mixture of methallylamine (9.73 g, 137 mmol) and MgSO4 (15.0 g, 125 mmol) in THF (180 mL). Stir for 22 h, filter the mixture, and concentrate the filtrate. Dissolve the residue in EtOH (200 mL) and treat with NaBH4 (5.00 g, 132 mmol) in 3 portions. After 19 h, remove the solvent by rotary evaporation. Treat the residue with 1 M HCl (200 mL) then 5 M HCl (20 mL). Wash the solution with tert-butyl methyl ether (250 mL) and then treat with 5 M NaOH (50 mL) to make basic. Extract the mixture with CH2Cl2 (200 mL followed by 100 mL). Dry, filter and concentrate the organic solution to give the title compound (20.3 g, 92%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 4.84 (1H, s), 4.79 (1H, s), 3.63 (2H, s), 3.03 (2H, s), 1.69 (3H, s).
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH2:13])[C:10](=[CH2:12])[CH3:11].[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C1COCC1>[CH2:1]([NH:13][CH2:9][C:10]([CH3:12])=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
9.73 g
Type
reactant
Smiles
C(C(C)=C)N
Name
Quantity
15 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in EtOH (200 mL)
WAIT
Type
WAIT
Details
After 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
ADDITION
Type
ADDITION
Details
Treat the residue with 1 M HCl (200 mL)
WASH
Type
WASH
Details
Wash the solution with tert-butyl methyl ether (250 mL)
ADDITION
Type
ADDITION
Details
treat with 5 M NaOH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with CH2Cl2 (200 mL followed by 100 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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